molecular formula C19H24N4O4 B12171782 N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12171782
M. Wt: 372.4 g/mol
InChI Key: GYJVHZIGAFMYHV-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a morpholinyl group, and a pyridazinone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-(2-methoxyphenyl)ethylamine intermediate. This can be achieved through the reaction of 2-methoxybenzyl chloride with ethylamine under basic conditions.

    Formation of the Pyridazinone Intermediate: The next step involves the synthesis of the pyridazinone intermediate. This can be accomplished by reacting 3-chloropyridazine with morpholine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step is the coupling of the methoxyphenyl intermediate with the pyridazinone intermediate. This can be achieved through a nucleophilic substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the pyridazinone and morpholinyl moieties, resulting in different chemical properties and biological activities.

    2-(2-methoxyphenyl)ethylamine: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.

    3-(morpholin-4-yl)-6-oxopyridazine: This compound contains the pyridazinone and morpholinyl groups but lacks the methoxyphenyl moiety, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C19H24N4O4/c1-26-16-5-3-2-4-15(16)8-9-20-18(24)14-23-19(25)7-6-17(21-23)22-10-12-27-13-11-22/h2-7H,8-14H2,1H3,(H,20,24)

InChI Key

GYJVHZIGAFMYHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

Origin of Product

United States

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